molecular formula C19H15N3O3S B14874262 N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14874262
M. Wt: 365.4 g/mol
InChI Key: HHWUCHSOWSGCCN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further modified through various chemical reactions to introduce the desired functional groups and complete the synthesis of the target compound.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production .

Chemical Reactions Analysis

N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, toluene), and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: In biological research, this compound has shown promise as an inhibitor of specific enzymes and proteins involved in disease processes.

    Medicine: The compound’s anticancer properties have been a major focus of research.

    Industry: In the pharmaceutical industry, this compound is being explored as a potential lead compound for the development of new anticancer drugs.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-11-5-4-8-22-16(11)21-18-14(19(22)24)10-15(26-18)17(23)20-12-6-3-7-13(9-12)25-2/h3-10H,1-2H3,(H,20,23)

InChI Key

HHWUCHSOWSGCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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